REACTION_SMILES
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[Br:14][CH2:15][CH2:16][CH2:17][Br:18].[Br:3][c:4]1[c:5]([CH2:11][C:12]#[N:13])[cH:6][cH:7][c:8]([F:10])[cH:9]1.[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[K+:2].[OH-:1].[OH2:26]>>[Br:3][c:4]1[c:5]([C:11]2([C:12]#[N:13])[CH2:15][CH2:16][CH2:17]2)[cH:6][cH:7][c:8]([F:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CC1(c2ccc(F)cc2Br)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |